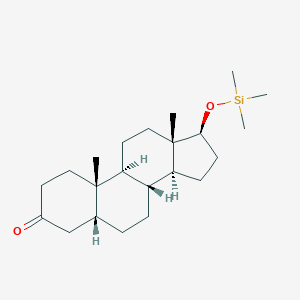
1H-Azepine, 1-(2-benzothiazolylthio)hexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- is a heterocyclic compound that is widely used in scientific research. It is a seven-membered ring with a sulfur atom and a benzothiazole group attached to it. This compound has gained significant attention due to its potential biological and therapeutic applications.
Wirkmechanismus
The mechanism of action of 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- is not fully understood. However, it is believed to exert its biological effects through the inhibition of specific enzymes and receptors. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to bind to and inhibit the activity of certain protein kinases, which play a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- in lab experiments is its versatility. This compound can be easily modified to create a range of derivatives with different biological activities. Additionally, the synthesis of this compound is relatively simple and yields a high purity product. However, one limitation of using 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro-. One area of interest is the development of novel derivatives with enhanced biological activity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Another area of interest is the development of new synthetic methods for the production of 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- and its derivatives. Finally, more research is needed to explore the potential use of this compound in the treatment of neurodegenerative disorders and other diseases.
Conclusion:
In conclusion, 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- is a versatile and promising compound for scientific research. It has a range of potential therapeutic applications and has been extensively studied for its biological effects. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential for the treatment of various diseases.
Synthesemethoden
The synthesis of 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- involves the reaction of 2-mercaptobenzothiazole with hexahydro-1H-azepine in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. This compound can also be synthesized through other methods, including ring-closing metathesis and cyclization reactions.
Wissenschaftliche Forschungsanwendungen
1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- has been used as a building block in the synthesis of other bioactive compounds.
Eigenschaften
CAS-Nummer |
16832-62-5 |
|---|---|
Produktname |
1H-Azepine, 1-(2-benzothiazolylthio)hexahydro- |
Molekularformel |
C13H16N2S2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
2-(azepan-1-ylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H16N2S2/c1-2-6-10-15(9-5-1)17-13-14-11-7-3-4-8-12(11)16-13/h3-4,7-8H,1-2,5-6,9-10H2 |
InChI-Schlüssel |
RTFZYCYHJXKQHW-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)SC2=NC3=CC=CC=C3S2 |
Kanonische SMILES |
C1CCCN(CC1)SC2=NC3=CC=CC=C3S2 |
Andere CAS-Nummern |
16832-62-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



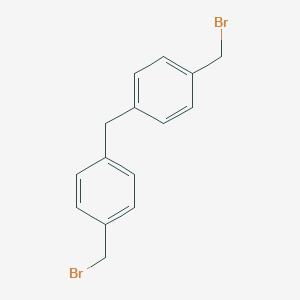

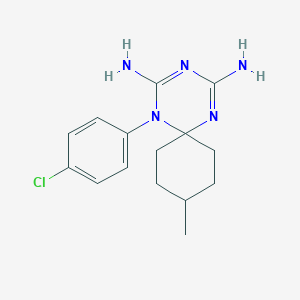



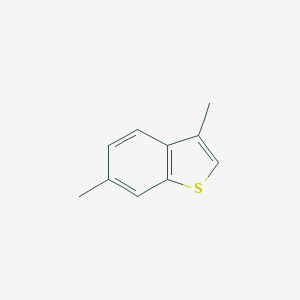
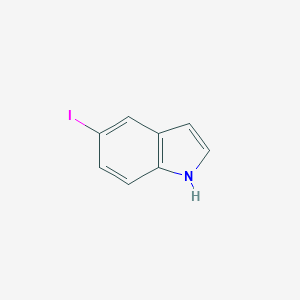
![2-Methylimidazo[1,2-b]pyridazine](/img/structure/B102022.png)
![2-[(4-bromobenzoyl)amino]acetic Acid](/img/structure/B102023.png)
![4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester](/img/structure/B102025.png)
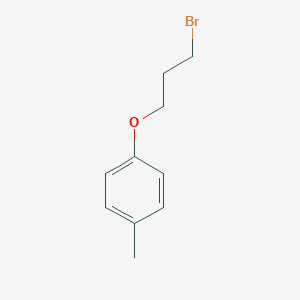
![9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-](/img/structure/B102029.png)
